Pyrromethene 597

描述

属性

IUPAC Name |

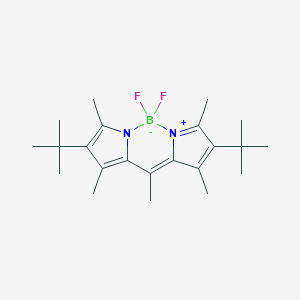

5,11-ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33BF2N2/c1-12-17(21(6,7)8)15(4)26-19(12)14(3)20-13(2)18(22(9,10)11)16(5)27(20)23(26,24)25/h1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHGNHOGQDPQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C(C)(C)C)C)C)C)C(C)(C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of Pyrromethene 597 for Spectroscopic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and spectroscopic characterization of Pyrromethene 597, a fluorescent dye known for its high photostability and quantum yield. This document is intended to serve as a practical resource for researchers utilizing this dye in labeling, laser applications, and other advanced spectroscopic studies.

Introduction to this compound

This compound, chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex, is a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes.[][] These dyes are characterized by their high absorption coefficients, sharp fluorescence peaks, and good solubility in many organic solvents.[3] this compound is particularly noted for its emission in the yellow-orange region of the visible spectrum, making it a valuable tool for fluorescence microscopy, flow cytometry, and as a gain medium in dye lasers.[4] Its bulky tert-butyl groups enhance its photostability and influence its spectroscopic properties.[]

Synthesis of this compound

General Synthesis Pathway

The synthesis of the pyrromethene scaffold generally proceeds via the acid-catalyzed condensation of two equivalents of a substituted pyrrole with one equivalent of an acyl chloride or an aldehyde. This is followed by an in-situ complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of a substituted pyrromethene-BF2 dye and can be adapted for this compound.

Materials:

-

2,4-dimethyl-3-tert-butylpyrrole

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Condensation: To a solution of 2,4-dimethyl-3-tert-butylpyrrole (2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon), add acetyl chloride (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Complexation: Cool the reaction mixture back to 0 °C and slowly add triethylamine (5-10 equivalents).

-

After stirring for 15 minutes, add boron trifluoride etherate (5-10 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial for obtaining reliable and reproducible spectroscopic data. The two primary methods for purifying fluorescent dyes are column chromatography and recrystallization.

Column Chromatography

Column chromatography is an effective method for separating the desired fluorescent dye from unreacted starting materials and byproducts.[5][6]

Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The brightly colored band corresponding to this compound should be collected.

-

Fraction Analysis: Monitor the fractions by TLC to identify and combine the pure fractions.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified dye.

Recrystallization

Recrystallization is a final purification step to obtain highly pure, crystalline dye suitable for spectroscopic studies.[7]

Protocol:

-

Solvent Selection: Choose a solvent or solvent pair in which the dye has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice for BODIPY dyes is a mixture of a good solvent (e.g., dichloromethane or chloroform) and a poor solvent (e.g., hexane or methanol).

-

Dissolution: Dissolve the purified dye from column chromatography in a minimal amount of the hot "good" solvent.

-

Crystallization: Slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold "poor" solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Studies

For accurate and reproducible spectroscopic measurements, it is essential to use high-purity solvents and prepare solutions of known concentrations.

Data Presentation

The following tables summarize the key spectroscopic properties of this compound in various solvents.

Table 1: Absorption and Emission Maxima

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Methanol | 523 | - |

| Ethanol | 525 | 557 |

| p-Dioxane | 526 | - |

| 2-Phenoxyethanol (EPH) | 529 | - |

| 1-Phenoxy-2-Propanol (PPH) | 528 | - |

Data sourced from Exciton product information.

Table 2: Photophysical Properties

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |

| Ethanol | 0.77 | - | 6.8 x 10⁴ at 525 nm |

| Ethyl Acrylate | 0.43 | 4.84 | - |

Data sourced from Exciton product information and scientific literature.[8]

Experimental Protocols for Spectroscopic Measurements

4.2.1. UV-Visible Absorption Spectroscopy

-

Instrument: A dual-beam UV-Visible spectrophotometer.

-

Solvent: Use spectroscopic grade solvents.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance maximum between 0.1 and 1.0.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300-700 nm) against a solvent blank.

-

4.2.2. Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and an emission detector.

-

Solvent: Use spectroscopic grade solvents.

-

Procedure:

-

Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at or near its absorption maximum.

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 530-700 nm).

-

For quantum yield measurements, a reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol) is measured under the same experimental conditions.

-

Conclusion

This guide provides a foundational understanding of the synthesis, purification, and spectroscopic characterization of this compound. While a specific synthesis protocol is not publicly detailed, the general methods for preparing pyrromethene-BF2 complexes offer a reliable pathway. Rigorous purification through column chromatography and recrystallization is paramount for obtaining high-quality spectroscopic data. The provided protocols and data tables serve as a valuable resource for researchers employing this compound in their scientific endeavors.

References

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. OPG [opg.optica.org]

- 5. Separation and purification of fluorescent carbon dots – an unmet challenge - Analyst (RSC Publishing) DOI:10.1039/D3AN02134C [pubs.rsc.org]

- 6. Purification and structural elucidation of carbon dots by column chromatography - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.fishersci.com [assets.fishersci.com]

The Rise of Pyrromethene Dyes: A Technical Guide to Their Discovery, Development, and Lasing Prowess

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable laser dyes has been a driving force in the advancement of tunable laser technology. Among the various classes of organic molecules explored, pyrromethene-BF₂ complexes, commonly known as BODIPY (boron-dipyrromethene) dyes, have emerged as exceptional performers, particularly in the visible region of the electromagnetic spectrum. Their high fluorescence quantum yields, large molar absorption coefficients, and superior photostability compared to many conventional dyes have solidified their importance in diverse fields ranging from high-resolution spectroscopy to biomedical imaging and diagnostics. This technical guide provides an in-depth exploration of the discovery, synthesis, photophysical properties, and laser performance of pyrromethene dyes, offering valuable insights for researchers and professionals working at the forefront of laser technology and its applications.

Discovery and Synthesis: From Precursors to a Lasing Core

The journey of pyrromethene dyes as laser gain media began with the recognition of their robust fluorescent properties. The core structure, a dipyrromethene ligand complexed with a BF₂ unit, provides a rigid and planar framework that minimizes non-radiative decay pathways, leading to intense fluorescence. The synthesis of these dyes typically follows a multi-step process that can be adapted to introduce a wide variety of substituents, allowing for the fine-tuning of their spectroscopic and lasing characteristics.

General Synthesis Pathway

The most common synthetic route to pyrromethene-BF₂ dyes involves the acid-catalyzed condensation of two equivalents of a substituted pyrrole with an aldehyde or an acid chloride. This is followed by an oxidation step and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base. This general procedure allows for the introduction of various functional groups at different positions of the pyrromethene core, significantly influencing the dye's properties.

Caption: General synthesis workflow for pyrromethene-BF₂ laser dyes.

Experimental Protocol: Synthesis of a Representative Pyrromethene Dye

A general one-pot procedure for the synthesis of pyrromethene (BODIPY) dyes is as follows.[1][2] This method can be adapted for the synthesis of various derivatives by choosing the appropriate starting pyrroles and aldehydes or acid chlorides.

Materials:

-

Substituted Pyrrole (e.g., 2,4-dimethylpyrrole)

-

Aldehyde (e.g., benzaldehyde) or Acid Chloride

-

Trifluoroacetic acid (TFA)

-

p-Chloranil or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (Et₃N) or Hünig's base

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

Procedure:

-

In a mortar, combine the aldehyde (2.5 mmol) and the pyrrole (5.0 mmol) and mix with a pestle.

-

Add a few drops of TFA (e.g., 5 drops) while continuing to grind the mixture for approximately 30 seconds.

-

To the resulting paste, add a small amount of solvent such as CH₂Cl₂ or CHCl₃ (e.g., 2.0 mL) to facilitate mixing.

-

Immediately add the oxidizing agent, for instance, p-chloranil (3.7 mmol).

-

Continue grinding the mixture, during which a significant color change should be observed.

-

After the oxidation is complete (which can be monitored by thin-layer chromatography), add a base such as triethylamine (e.g., 10 mmol) to neutralize the acid.

-

Finally, add BF₃·OEt₂ (e.g., 10 mmol) and continue to mix.

-

The reaction mixture is then typically subjected to chromatographic purification (e.g., column chromatography on silica gel) to isolate the desired pyrromethene dye.

Photophysical Properties and Photostability

The exceptional laser performance of pyrromethene dyes is a direct consequence of their favorable photophysical properties. These include strong absorption in the visible range, high fluorescence quantum yields, and a low probability of intersystem crossing to the triplet state, which minimizes triplet-triplet absorption losses.

Spectroscopic Characteristics

The absorption and emission spectra of pyrromethene dyes are characterized by relatively narrow bands. The positions of these bands can be systematically shifted by modifying the substituents on the aromatic core. Electron-donating groups generally lead to a red-shift in the spectra, while electron-withdrawing groups can cause a blue-shift.

| Dye | Solvent | λ_abs (nm) | λ_fl (nm) | Φ_f | Reference |

| PM567 | Ethanol | 517 | 538 | 0.83 | [3] |

| 1,4-Dioxane | 518 | 534 | - | [] | |

| n-Heptane | 515 | 525 | - | [] | |

| PM597 | Ethanol | 525 | 545 | - | [] |

| 1,4-Dioxane | 526 | 542 | - | [] | |

| n-Heptane | 522 | 533 | - | [] | |

| PM556 | Methanol | 497.5 | 535 | 0.78 | [5] |

Table 1. Photophysical properties of selected pyrromethene laser dyes in various solvents. (λ_abs: Absorption maximum, λ_fl: Fluorescence maximum, Φ_f: Fluorescence quantum yield).

Photodegradation Mechanism

Despite their enhanced photostability compared to other dye classes, pyrromethene dyes are susceptible to photodegradation, primarily through a self-sensitized photo-oxidation process.[6] Upon excitation, a small fraction of the dye molecules in the singlet excited state can undergo intersystem crossing to the triplet state. This triplet-state dye can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can subsequently react with a ground-state dye molecule, leading to its irreversible degradation.

Caption: Photodegradation pathway of pyrromethene dyes via singlet oxygen.

Laser Performance and Experimental Evaluation

Pyrromethene dyes have demonstrated outstanding laser performance, often outperforming well-established dyes like Rhodamine 6G in terms of efficiency and photostability, particularly when pumped by the second harmonic of Nd:YAG lasers (532 nm).

Laser Efficiency and Tuning Range

The laser efficiency of pyrromethene dyes is highly dependent on the solvent, dye concentration, and the design of the laser cavity. Nonpolar solvents have been shown to significantly enhance both the laser efficiency and photostability of some pyrromethene dyes.[][7]

| Dye | Solvent | Pump Wavelength (nm) | Peak Efficiency (%) | Tuning Range (nm) | Reference |

| PM567 | Ethanol | 532 | ~23 | 550-600 | [3] |

| n-Heptane | 532 | >25 | - | [] | |

| PM597 | Ethanol | 532 | - | - | [8] |

| PM556 | Methanol (pumped by CVL at 510.6 nm) | 510.6 | 27 (slope) | 522-590 | [5] |

Table 2. Laser performance of selected pyrromethene dyes.

Experimental Protocol: Measurement of Laser Efficiency

The evaluation of the laser performance of a pyrromethene dye typically involves a transverse pumping scheme in a laser cavity.

Experimental Setup:

-

Pump Laser: A pulsed laser, such as a frequency-doubled Q-switched Nd:YAG laser (532 nm), is commonly used as the excitation source.

-

Optics: A cylindrical lens is used to focus the pump beam into a line on the dye cell, creating a gain region. The laser cavity can be formed by a high reflector and an output coupler or by a diffraction grating for wavelength tuning.

-

Dye Cell: The pyrromethene dye is dissolved in a suitable solvent and circulated through a quartz cuvette.

-

Detection System: Power/energy meters are used to measure the pump and output laser energies. A spectrometer is used to analyze the spectral characteristics of the laser output.

Caption: Experimental setup for evaluating the laser performance of a dye.

Procedure:

-

Prepare a solution of the pyrromethene dye in the desired solvent at an optimized concentration.

-

Align the pump laser beam to pass through the cylindrical lens and focus into a line within the dye cell.

-

Align the laser cavity, consisting of the high reflector and the output coupler, to be collinear with the gain region in the dye cell.

-

Measure the pump energy per pulse using an energy meter.

-

Measure the output energy per pulse of the dye laser using another energy meter.

-

The laser efficiency (η) is calculated as the ratio of the output energy to the pump energy: η = (E_out / E_in) * 100%.

-

To determine the tuning range, the output coupler can be replaced with a diffraction grating, and the output energy is measured as a function of the wavelength.

Conclusion and Future Outlook

Pyrromethene-BF₂ dyes have revolutionized the field of tunable lasers, offering a combination of high efficiency, photostability, and broad tunability that is unmatched by many other classes of laser dyes. The ability to tailor their properties through synthetic modifications continues to drive research into new derivatives with enhanced performance characteristics, such as improved photostability and emission in the near-infrared region. As our understanding of the structure-property relationships in these remarkable molecules deepens, the development of next-generation pyrromethene dyes holds immense promise for advancing a wide array of scientific and technological frontiers.

References

- 1. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 6. Singlet oxygen and dye-triplet-state quenching in solid-state dye lasers consisting of Pyrromethene 567–doped poly(methyl methacrylate) [opg.optica.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Photostability enhancement of Pyrromethene 567 and Perylene Orange in oxygen-free liquid and solid dye lasers [opg.optica.org]

Spectroscopic Characterization of Pyrromethene 597 in Organic Solvents: A Technical Guide

Introduction

Pyrromethene 597 (PM597), chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex, is a highly efficient laser dye belonging to the BODIPY (boron-dipyrromethene) family.[1] These dyes are renowned for their high absorption coefficients, excellent fluorescence quantum yields, and superior photostability compared to other classes of laser dyes like rhodamines.[2] The spectroscopic properties of PM597, including its absorption and emission characteristics, are highly dependent on the surrounding solvent environment. This phenomenon, known as solvatochromism, makes understanding its behavior in different organic solvents crucial for optimizing its performance in various applications, particularly in tunable solid-state dye lasers.[3][4]

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound in a range of organic solvents. It includes a compilation of key photophysical data, detailed experimental protocols for characterization, and a visualization of the experimental workflow and the principles of solvatochromism.

Data Presentation: Photophysical Properties of this compound

The photophysical characteristics of this compound have been investigated across a spectrum of apolar, polar, and protic organic solvents.[3][4] Key parameters such as absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) are summarized in the table below for easy comparison.

| Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (x 104 M-1cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Isooctane | 526 | 566 | 8.2 | 0.38 | 4.3 |

| n-Heptane | 526 | 564 | 8.3 | 0.40 | 4.2 |

| Toluene | 529 | 572 | 7.9 | 0.35 | 4.1 |

| Dioxane | 526 | 570 | - | 0.77 | - |

| Tetrahydrofuran (THF) | 525 | 569 | 8.1 | 0.41 | 4.2 |

| Acetone | 522 | 564 | 7.8 | 0.43 | 4.2 |

| Acetonitrile | 521 | 562 | 7.9 | 0.43 | 4.2 |

| Dimethylformamide (DMF) | 525 | 568 | 8.0 | 0.45 | 4.4 |

| Methanol | 523 | 565 | 7.8 | 0.48 | 4.5 |

| Ethanol | 525 | 557 | 6.8 | 0.77 | - |

| 2,2,2-Trifluoroethanol | 518 | 558 | 7.5 | 0.73 | 5.2 |

Data compiled from multiple sources.[1][3][5]

A notable characteristic of PM597 is the slight blue-shift (hypsochromic shift) observed in both absorption and fluorescence bands as solvent polarity increases.[3] This is attributed to a greater stabilization of the ground state (S0) compared to the first excited state (S1) by polar solvents, which increases the energy gap between them.[3] Despite this, the highest fluorescence quantum yields for PM597 are observed in polar media.[3][4]

Experimental Protocols

The characterization of this compound involves several standard spectroscopic techniques. All solvents used should be of spectroscopic grade to avoid interference from impurities.[3]

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient (ε) of the dye.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[6]

-

Sample Preparation:

-

Prepare a stock solution of PM597 in the desired solvent with a known concentration.

-

From the stock solution, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 2 x 10-6 M), ensuring the maximum absorbance falls within the linear range of the instrument (typically < 1.0).[3]

-

-

Measurement:

-

Use a pair of matched quartz cuvettes (e.g., 1 cm path length).

-

Fill one cuvette with the pure solvent to serve as a blank or reference.

-

Fill the second cuvette with the dye solution.

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

-

-

Calculation of Molar Extinction Coefficient (ε): Use the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This method is used to measure the emission spectrum of the dye.

-

Measurement:

-

Use the same dilute solution prepared for the absorption measurement to minimize reabsorption effects.[3]

-

The sample is excited at or near its absorption maximum (λabs).

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 530-800 nm).

-

The recorded spectra should be corrected for the wavelength-dependent sensitivity of the detector.[3]

-

The wavelength of maximum fluorescence intensity (λem) is determined from the peak of the corrected spectrum.

-

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method is commonly employed.

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Procedure:

-

Select a suitable fluorescence standard with an emission range that overlaps with PM597. For example, PM597 in methanol (Φf = 0.91) can itself be used as a reference.[3]

-

Prepare solutions of both the sample and the standard in the same solvent, with their absorbance at the excitation wavelength matched and kept low (< 0.1) to avoid inner filter effects.

-

Measure the corrected, integrated fluorescence intensity (area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single-Photon Counting (TCSPC) is a common method.[3]

-

Instrumentation: A TCSPC system, such as an Edinburgh Instruments model ηF900, is used.[3]

-

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode). The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

-

Analysis: The resulting decay curve is typically fitted to a mono- or multi-exponential function after deconvolution with the instrument response function (IRF). For PM597 in many organic solvents, the decay is monoexponential.[3][7] The fluorescence lifetime (τf) is the time at which the fluorescence intensity has decayed to 1/e of its initial value.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the complete spectroscopic characterization of a dye like this compound.

Caption: Experimental workflow for characterizing this compound.

Solvatochromism of this compound

The interaction between a dye molecule and the surrounding solvent molecules can alter its electronic energy levels. For PM597, increasing solvent polarity leads to a greater stabilization of the more polar ground state, resulting in a hypsochromic (blue) shift in its spectra.

References

- 1. exciton.luxottica.com [exciton.luxottica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 6. Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study [article.sapub.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Pyrromethene 597: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Pyrromethene 597 (PM597), a highly efficient and widely utilized laser dye. A comprehensive analysis of its absorption and emission spectra is presented, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical processes and experimental workflows. This document serves as a crucial resource for professionals leveraging the unique spectroscopic characteristics of PM597 in diverse applications, including fluorescence microscopy, sensing, and laser technology.

Core Photophysical Data of this compound

The photophysical behavior of this compound is significantly influenced by its solvent environment. The following tables summarize key quantitative data, including absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields in a range of solvents with varying polarities.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Isooctane | 525 | 545 | 8.3 x 10⁴ | 0.35 |

| p-Dioxane | 526 | 555 | - | - |

| Tetrahydrofuran (THF) | 524 | 555 | 7.9 x 10⁴ | 0.45 |

| Acetone | 522 | 556 | 7.8 x 10⁴ | 0.42 |

| Ethanol | 525 | 557 | 6.8 x 10⁴ | 0.77 |

| Methanol | 523 | 557 | - | 0.48 |

| 2,2,2-Trifluoroethanol | 519 | 553 | 7.5 x 10⁴ | 0.50 |

| [BMIM BF4]:H₂O (90:10) | 522 | 564 | - | - |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The following methodologies provide a detailed framework for the characterization of the absorption and emission spectra of this compound.

Sample Preparation

-

Materials: this compound (laser grade), spectroscopic grade solvents (e.g., isooctane, ethanol, methanol, acetone, etc.).

-

Procedure:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetone).

-

To avoid aggregation, prepare dilute solutions (typically in the range of 1 x 10⁻⁶ M to 2 x 10⁻⁶ M) for spectroscopic analysis.[1]

-

This can be achieved by transferring a precise volume of the stock solution to a volumetric flask and diluting it with the target solvent after vacuum evaporation of the initial solvent.[4]

-

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-visible spectrophotometer (e.g., CARY 4E).[1]

-

Procedure:

-

Record the absorption spectra of the dilute this compound solutions in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference to correct for solvent absorption.

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the absorption spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer (e.g., Shimadzu RF-5000).[1][4]

-

Procedure:

-

Excite the dilute this compound solution at a wavelength close to its absorption maximum (e.g., 495 nm or 522 nm).[1][2]

-

Record the emission spectrum, ensuring to correct for instrument-specific factors such as monochromator wavelength dependence and photomultiplier sensitivity.[1]

-

The wavelength of maximum emission (λ_em) is identified from the peak of the corrected fluorescence spectrum.

-

Fluorescence Quantum Yield (Φ_f) Determination: The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard.[1]

-

A common reference for dyes emitting in the same spectral region is Pyrromethene 567 in methanol (Φ_f = 0.91).[1]

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where:

-

Φ_ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

-

Visualizing the Process: Diagrams

To better illustrate the experimental and photophysical concepts, the following diagrams have been generated using the DOT language.

Concluding Remarks

The photophysical characteristics of this compound, particularly its strong absorption in the visible region and high fluorescence quantum yield in various solvents, underscore its importance as a versatile fluorophore. The provided data and protocols offer a foundational framework for researchers to harness the spectroscopic properties of PM597 in their respective fields. The notable solvent-dependent shifts in its absorption and emission spectra, a phenomenon known as solvatochromism, can be exploited for applications in chemical sensing and environmental monitoring. Further research into the dye's photostability and interactions within complex biological matrices will continue to expand its utility in advanced scientific and biomedical applications.

References

Unveiling the Photophysical Profile of Pyrromethene 597: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrromethene 597 (PM597) is a highly efficient laser dye belonging to the dipyrromethene-BF₂ (BODIPY) class of fluorophores. Renowned for its performance in the orange-red region of the visible spectrum, PM597 exhibits a compelling set of photophysical properties that make it a valuable tool in diverse scientific applications, including laser systems, fluorescence imaging, and sensing. This guide provides an in-depth analysis of its core photophysical characteristics, detailed experimental protocols for their measurement, and visual representations of the underlying processes.

Core Photophysical Properties

The photophysical behavior of this compound is intrinsically linked to its molecular structure, which features a pentamethyl-substituted chromophore with bulky tert-butyl groups at the 2 and 6 positions.[1][2] These tert-butyl groups induce steric hindrance, leading to a loss of planarity in the excited state.[1][3][4] This structural change has a significant impact on its spectral properties, resulting in a notable Stokes shift and influencing its quantum yield and lifetime.[1][3]

Data Summary

The following tables summarize the key photophysical parameters for this compound in various organic solvents. These properties, particularly the fluorescence quantum yield and lifetime, are sensitive to the solvent environment.[1][2][3]

Table 1: Absorption and Emission Properties of this compound in Various Solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Ethanol | 525 | 68,000[5] | 557[5] | ~1140 |

| Methanol | 523 | - | - | - |

| p-Dioxane | 526 | - | - | - |

| Isooctane | ~525 | ~80,000[6] | ~565[6] | ~1400 |

| Acetone | - | - | - | - |

| 2,2,2-Trifluoroethanol | - | - | - | - |

Data compiled from multiple sources. Stokes shift calculated from available λ_abs and λ_em data.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound.

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Radiative Rate (k_r) (10⁸ s⁻¹) | Non-radiative Rate (k_nr) (10⁸ s⁻¹) |

| Ethanol | 0.77[5][7] | - | - | - |

| Methanol | 0.48[6] | - | - | - |

| Apolar Solvents (general) | ~0.40[1][6] | ~4.2[1][6] | ~0.95 | ~1.43 |

| Polar Media (general) | Higher than in apolar media[1][3][4] | - | - | - |

| Ethyl Acetate | 0.43[8] | - | - | - |

Radiative and non-radiative decay rates are calculated using the formulas: k_r = Φ_f / τ_f and k_nr = (1 - Φ_f) / τ_f.

Visualizing Photophysical Processes and Workflows

Understanding the transitions between electronic states and the experimental procedures for characterizing them is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

Jablonski Diagram for this compound

A Jablonski diagram provides a visual representation of the electronic and vibrational energy levels of a molecule and the transitions that can occur between them upon excitation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aptus.co.jp [aptus.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Performance of Pyrromethene 580 and 597 in a commercial Nd:YAG-pumped dye-laser system [opg.optica.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Photonic Performance of Pyrromethene 597: A Technical Guide to Quantum Yield Determination in Polar vs. Non-Polar Media

For researchers, scientists, and drug development professionals, understanding the intrinsic photophysical properties of fluorescent molecules like Pyrromethene 597 (PM597) is paramount for their application in advanced imaging, sensing, and laser technologies. A critical parameter governing the efficiency of a fluorophore is its fluorescence quantum yield (Φf), which defines the ratio of photons emitted to photons absorbed. This in-depth technical guide explores the determination of the quantum yield of this compound, with a particular focus on the influence of solvent polarity, and provides detailed experimental protocols for its accurate measurement.

The photophysical behavior of this compound, a highly efficient laser dye, is significantly influenced by its surrounding environment.[1][2] Studies have shown that the fluorescence quantum yield of PM597 is not constant but varies with the polarity of the solvent it is dissolved in. Generally, the highest fluorescence quantum yield for PM597 is observed in polar media.[1][2] This phenomenon is attributed to the dye's molecular structure and the nature of its excited state. The steric hindrance of the tert-butyl groups at the 2 and 6 positions of the chromophore core can lead to a loss of planarity in the excited state, which in turn affects the non-radiative decay rate and, consequently, the quantum yield.[1][2]

Data Presentation: Quantitative Analysis of this compound Quantum Yield

To facilitate a clear comparison of this compound's performance in different chemical environments, the following table summarizes its fluorescence quantum yield (Φf) in a range of polar and non-polar solvents.

| Solvent | Solvent Type | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) of PM597 |

| Isooctane | Non-Polar | 1.94 | 1.392 | ~0.40[1] |

| n-Heptane | Non-Polar | 1.92 | 1.388 | Data not explicitly found, but expected to be low[3] |

| 1,4-Dioxane | Non-Polar | 2.21 | 1.422 | Data not explicitly found, but expected to be low[3] |

| Toluene | Non-Polar | 2.38 | 1.497 | Data not explicitly found |

| Chloroform | Non-Polar | 4.81 | 1.446 | Data not explicitly found |

| Ethyl Acetate | Polar Aprotic | 6.02 | 1.372 | 0.43[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1.407 | Data not explicitly found |

| Acetone | Polar Aprotic | 20.7 | 1.359 | Data not explicitly found |

| Ethanol | Polar Protic | 24.55 | 1.361 | 0.77[5] |

| Methanol | Polar Protic | 32.7 | 1.329 | Data not explicitly found, but expected to be high |

| Acetonitrile | Polar Aprotic | 37.5 | 1.344 | Data not explicitly found |

| 2,2,2-Trifluoroethanol | Polar Protic | 26.7 | 1.291 | Data not explicitly found, but expected to be high[1] |

Note: The dielectric constant and refractive index are general values and can vary slightly with temperature and pressure. The quantum yield values are sourced from the cited literature.

For comparison, a commonly used fluorescence standard, Rhodamine 6G, has a well-established quantum yield of approximately 0.95 in ethanol.[6][7][8]

Experimental Protocols: Determining Fluorescence Quantum Yield

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample.[9][10][11] This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer: Capable of measuring corrected emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

This compound: Laser grade.[1]

-

Fluorescence Standard: Rhodamine 6G (or another suitable standard with a known quantum yield in the desired solvent).

-

Solvents: Spectroscopic grade polar and non-polar solvents (e.g., ethanol, isooctane).[1]

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both this compound and the reference standard (e.g., Rhodamine 6G) in the desired solvent (polar and non-polar). The concentration should be accurately known, typically around 10⁻⁵ M.

-

-

Preparation of Dilute Solutions:

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard. For PM597, an excitation wavelength of around 495 nm can be used.[12]

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum of each dilute solution. Ensure that the excitation and emission slits are kept constant for all measurements.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for both the sample (A_S) and the standard (A_R).

-

The fluorescence quantum yield of the sample (Φf_S) can be calculated using the following equation:

Φf_S = Φf_R * (A_S / A_R) * (Abs_R / Abs_S) * (n_S² / n_R²)

Where:

-

Φf_R is the quantum yield of the reference standard.

-

A_S and A_R are the integrated fluorescence intensities of the sample and the reference, respectively.

-

Abs_S and Abs_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions (which are essentially the refractive indices of the solvents if the solutions are dilute), respectively.[10]

-

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for relative quantum yield determination.

Caption: Solvent polarity's effect on PM597's quantum yield.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. exciton.luxottica.com [exciton.luxottica.com]

- 6. omlc.org [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. agilent.com [agilent.com]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

Fluorescence Lifetime of Pyrromethene 597: A Technical Guide Using Time-Correlated Single Photon Counting (TCSPC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescence lifetime characteristics of the laser dye Pyrromethene 597 (PM597) as determined by Time-Correlated Single Photon Counting (TCSPC). This document provides a comprehensive overview of the photophysical properties of PM597, detailed experimental protocols for its lifetime measurement, and a summary of its fluorescence lifetime in various solvent environments.

Introduction to this compound and Fluorescence Lifetime

Pyrromethene dyes are a class of fluorophores known for their high absorption coefficients, high fluorescence quantum yields, and excellent photostability.[1][2][3] this compound, in particular, is a laser dye that emits in the yellow-red region of the visible spectrum.[2] Its photophysical properties, including its fluorescence lifetime, are highly sensitive to the local environment, making it a valuable probe in various applications, including as a thermal probe and in laser technologies.[4]

Fluorescence lifetime is an intrinsic property of a fluorophore, defined as the average time it spends in the excited state before returning to the ground state by emitting a photon. This parameter is independent of concentration and excitation intensity, making it a robust tool for studying molecular interactions, conformational changes, and the microenvironment of the fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][6][7]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical method that measures the arrival time of individual photons emitted from a sample relative to a pulsed excitation source.[8] The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED), and the time difference between the excitation pulse and the detection of the first emitted photon is measured.[6][9] This process is repeated thousands or millions of times, and a histogram of the arrival times is built.[8][10] This histogram represents the fluorescence decay curve, from which the fluorescence lifetime can be extracted by fitting it to an exponential function.[5][6]

The key components of a TCSPC system include a pulsed light source, a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube - PMT or a single-photon avalanche diode - SPAD), and timing electronics.[10][11] The timing electronics consist of a constant fraction discriminator (CFD) to accurately time the signals, a time-to-amplitude converter (TAC) that converts the time delay into a voltage, and an analog-to-digital converter (ADC) to digitize the signal for histogramming.[9][10]

Experimental Protocol for TCSPC Measurement of this compound

The following protocol outlines the key steps for measuring the fluorescence lifetime of this compound using a TCSPC system.

Sample Preparation

-

Solvent Selection: Choose a suitable solvent based on the experimental requirements. The photophysical properties of PM597 are solvent-dependent.[2] Spectroscopic grade solvents should be used to avoid impurities that may interfere with the fluorescence measurements.

-

Concentration: Prepare a dilute solution of PM597. A typical concentration is in the micromolar range (e.g., 2 x 10⁻⁶ M) to avoid aggregation and reabsorption effects.[2][12]

-

Cuvette: Use a standard 1 cm path length quartz cuvette for the measurements.

Instrumentation Setup

-

Excitation Source: A pulsed light source with a pulse width significantly shorter than the expected fluorescence lifetime of PM597 is required.[9] A hydrogen flash lamp or a pulsed diode laser can be used.[2] For PM597, which has an absorption maximum around 525 nm, an excitation wavelength in this region should be selected.[13]

-

Repetition Rate: The repetition rate of the excitation source should be chosen such that the time between pulses is long enough for the fluorescence to decay completely, typically 5 to 10 times the fluorescence lifetime. A repetition rate in the range of 1-100 MHz is common.[10]

-

Detector: A single-photon sensitive detector, such as a photomultiplier tube (PMT) or a microchannel plate PMT (MCP-PMT), is used to detect the emitted photons.[11]

-

Emission Wavelength Selection: An emission monochromator or a bandpass filter is used to select the emission wavelength of interest. For PM597, the emission is typically monitored around its fluorescence maximum.[2]

-

Polarizers: To avoid orientation effects, magic angle polarization can be used by setting the excitation polarizer at a vertical position and the emission polarizer at 54.7° with respect to the vertical.

Data Acquisition

-

Instrument Response Function (IRF): The IRF of the TCSPC system must be recorded. This is typically done by replacing the fluorescent sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[8][11] The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.[8]

-

Fluorescence Decay Measurement: The fluorescence decay of the PM597 solution is then recorded under the same experimental conditions as the IRF.

-

Photon Count Rate: The photon detection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up, a phenomenon where more than one photon is detected per excitation cycle, which can distort the decay curve.[8]

Data Analysis

-

Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. To obtain the true fluorescence lifetime, a deconvolution process is performed.[11]

-

Fitting: The deconvoluted decay data is then fitted to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ) and their respective amplitudes. For PM597 in many solvents, a monoexponential decay model is often sufficient.[1][12]

-

Goodness of Fit: The quality of the fit is assessed by statistical parameters such as the chi-squared (χ²) value, which should be close to unity, and by visual inspection of the weighted residuals.[1][12]

Quantitative Data: Fluorescence Lifetime of this compound in Various Solvents

The fluorescence lifetime of this compound is influenced by the polarity and viscosity of its solvent environment. The following table summarizes the photophysical properties of PM597, including its fluorescence lifetime, in a range of solvents.

| Solvent | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Isooctane | 524 | 545 | 0.38 | 3.9 |

| Toluene | 528 | 552 | 0.40 | 4.1 |

| Dioxane | 526 | 553 | 0.43 | 4.2 |

| Tetrahydrofuran | 524 | 553 | 0.47 | 4.4 |

| Acetone | 521 | 550 | 0.48 | 4.2 |

| Acetonitrile | 518 | 548 | 0.49 | 4.5 |

| Dimethylformamide | 525 | 557 | 0.53 | 4.6 |

| Ethanol | 525 | 557 | 0.77 | 5.2 |

| Methanol | 523 | 555 | 0.73 | 5.0 |

| 2,2,2-Trifluoroethanol | 515 | 549 | 0.75 | 5.1 |

Data compiled from The Journal of Physical Chemistry A.[2]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: Workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices for measuring the fluorescence lifetime of this compound using TCSPC. The sensitivity of PM597's fluorescence lifetime to its environment, coupled with the precision of the TCSPC technique, makes this combination a powerful tool for a wide range of applications in research and development. The provided data and protocols offer a solid foundation for scientists and researchers to utilize fluorescence lifetime measurements in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. horiba.com [horiba.com]

- 7. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting | Semantic Scholar [semanticscholar.org]

- 8. edinst.com [edinst.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. simtrum.com [simtrum.com]

- 11. picoquant.com [picoquant.com]

- 12. researchgate.net [researchgate.net]

- 13. exciton.luxottica.com [exciton.luxottica.com]

Molecular structure and properties of Pyrromethene 597

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class. Its exceptional spectroscopic properties, including a strong absorption in the visible region, high fluorescence quantum yield, and narrow emission bandwidth, make it a valuable tool in a wide range of scientific disciplines. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and key applications of this compound, with a focus on experimental protocols relevant to researchers in life sciences and drug development.

Molecular Structure and Identification

This compound is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex.[] Its rigid, planar structure, a hallmark of the BODIPY core, is responsible for its remarkable photophysical characteristics.

-

IUPAC Name: 1,3,5,7,8-pentamethyl-2,6-di-tert-butyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene

-

CAS Number: 137829-79-9[]

-

Molecular Formula: C₂₂H₃₃BF₂N₂[2]

-

Synonyms: PM-597, BODIPY 597

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the tables below, providing a comprehensive dataset for experimental design and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 374.32 g/mol | [][2] |

| Melting Point | 255-257 °C | [] |

| Appearance | Orange to red solid | [2] |

Table 2: Spectroscopic Properties in Ethanol

| Property | Value | Reference |

| Absorption Maximum (λabs) | 525 nm | [] |

| Molar Extinction Coefficient (ε) | 6.8 x 10⁴ L mol⁻¹ cm⁻¹ | [] |

| Emission Maximum (λem) | 557 nm | [] |

| Fluorescence Quantum Yield (Φf) | 0.77 | [] |

Table 3: Solubility at 25°C

| Solvent | Solubility | Reference |

| Methanol | 380 mg/L | [] |

| Ethanol | 1.5 g/L | [] |

| N-Methyl-2-pyrrolidinone (NMP) | 10.1 g/L | [] |

| 2-Phenoxyethanol (EPH) | 7 g/L | [] |

| 1-Phenoxy-2-propanol (PPH) | 9.2 g/L | [] |

| p-Dioxane | 9.8 g/L | [] |

Experimental Protocols

Synthesis and Purification (General Protocol)

The synthesis of BODIPY dyes, including this compound, typically involves a two-step, one-pot reaction.

Diagram 1: General Synthesis Workflow for BODIPY Dyes

Caption: General workflow for the synthesis and purification of BODIPY dyes.

Materials:

-

Appropriate pyrrole precursor (e.g., 2,4-dimethyl-3-tert-butylpyrrole)

-

Appropriate aldehyde or acid chloride (e.g., acetyl chloride)

-

Trifluoroacetic acid (TFA) or other Lewis acid catalyst

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil)

-

Triethylamine (TEA) or other base

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Eluent (e.g., dichloromethane/petroleum ether mixture)

Procedure:

-

Condensation: Dissolve the pyrrole precursor and the aldehyde/acid chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ) to the reaction mixture and continue stirring at room temperature.

-

Boron Complexation: After oxidation is complete, add triethylamine to the mixture, followed by the dropwise addition of boron trifluoride etherate. Stir the reaction for several hours at room temperature.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane in petroleum ether) to obtain the pure this compound.[3][4][5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR should be performed to confirm the molecular structure.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The ¹H NMR spectrum is expected to show characteristic peaks for the methyl and tert-butyl protons. The ¹³C NMR will confirm the carbon framework. The ¹¹B and ¹⁹F NMR spectra will show signals characteristic of the BF₂ moiety.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺, matching the calculated exact mass of C₂₂H₃₃BF₂N₂.

Determination of Fluorescence Quantum Yield (Relative Method)

Diagram 2: Workflow for Determining Relative Fluorescence Quantum Yield

Caption: Step-by-step workflow for the relative quantum yield determination.

Principle: The fluorescence quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8]

Materials:

-

This compound

-

A quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 510 nm).

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

-

Photostability Assay

Principle: The photostability of a fluorescent dye is assessed by measuring the decrease in its fluorescence intensity upon continuous exposure to excitation light.

Materials:

-

Solution of this compound in a chosen solvent.

-

Fluorometer or fluorescence microscope with a stable light source.

Procedure:

-

Place the this compound solution in the fluorometer or on the microscope stage.

-

Continuously illuminate the sample with the excitation light at a constant intensity.

-

Record the fluorescence intensity at regular time intervals.

-

Plot the fluorescence intensity as a function of time.

-

The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.[9][10][11]

Applications in Life Sciences and Drug Development

This compound's favorable properties make it a versatile tool for various applications.

Fluorescent Probe for Cellular Imaging

This compound, as a lipophilic BODIPY dye, can be used to stain cellular membranes and lipid droplets in live-cell imaging.

Protocol for Live-Cell Staining:

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium or an appropriate buffer to the final working concentration (typically in the nanomolar to low micromolar range).

-

Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with the warm buffer to remove excess dye.

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for this compound (excitation ~525 nm, emission ~557 nm).

High-Throughput Screening (HTS) in Drug Discovery

The strong fluorescence and high photostability of this compound make it a suitable candidate for use as a fluorescent label in HTS assays for drug discovery.[][13][14] It can be conjugated to biomolecules (proteins, nucleic acids, etc.) to monitor binding events or enzymatic activity through changes in fluorescence intensity, polarization, or FRET.

Diagram 3: Principle of Fluorescence-Based High-Throughput Screening

Caption: Workflow of a competitive binding assay in HTS using a fluorescent probe.

General Workflow for a Competitive Binding Assay:

-

A target molecule is incubated with a fluorescently labeled ligand (probe) that binds to the target, resulting in a high fluorescence signal.

-

A library of small molecule compounds is added to the wells of a microplate.

-

If a test compound binds to the target, it displaces the fluorescent probe, leading to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization or a change in FRET).

-

Wells showing a significant change in fluorescence are identified as "hits" and the corresponding compounds are selected for further investigation.

Conclusion

This compound is a robust and versatile fluorescent dye with significant potential for applications in research and drug development. Its well-defined molecular structure and predictable spectroscopic properties, combined with its high quantum yield and photostability, make it an excellent choice for fluorescence microscopy, laser applications, and high-throughput screening. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this powerful fluorophore in their studies. Further research into novel conjugation strategies and applications in advanced imaging techniques will undoubtedly continue to expand the utility of this compound in the scientific community.

References

- 2. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. agilent.com [agilent.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. blog.addgene.org [blog.addgene.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 13. High-throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Pyrromethene 597: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of Pyrromethene 597 (PM-597), a widely used laser dye, in common laboratory solvents. Understanding the solubility of this compound is critical for its application in various research and development fields, including but not limited to laser technology, fluorescence imaging, and materials science. This document compiles available quantitative and qualitative data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Compound Information

| Chemical Name | 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex |

| Synonyms | PM-597 |

| Molecular Weight | 374.32 g/mol |

| CAS Number | 137829-79-9 |

| Appearance | Red-orange solid |

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available data at room temperature (approximately 25°C). It is important to note that for some solvents, only qualitative data for a closely related derivative, this compound-8C9, is available, which serves as a strong indicator of the solubility of the parent compound.

| Solvent | Chemical Class | Quantitative Solubility (at 25°C) | Qualitative Solubility | Source |

| Methanol | Alcohol | 380 mg/L (0.38 g/L) | Slightly Soluble | [1][2] |

| ~1.0 x 10⁻³ M | ||||

| Ethanol | Alcohol | 1.5 g/L | Soluble | [1][2] |

| N-Methyl-2-pyrrolidinone (NMP) | Amide | 10.1 g/L | Very Soluble | [1][2] |

| 1-Phenoxy-2-propanol (PPH) | Ether Alcohol | 9.2 g/L | Very Soluble | [1][2] |

| p-Dioxane | Ether | 9.8 g/L | Very Soluble | [1][2] |

| 2-Phenoxyethanol (EPH) | Ether Alcohol | 7.0 g/L | Very Soluble | [1][2] |

| Propylene Carbonate | Carbonate Ester | ~2.5 g/L | Soluble | [1][2] |

| Water | Protic | - | Insoluble | |

| Acetonitrile | Nitrile | - | Very Soluble (for PM-597-8C9) | [3] |

| Ethyl Acetate | Ester | - | Very Soluble (for PM-597-8C9) | [3] |

| Toluene | Aromatic Hydrocarbon | - | Very Soluble (for PM-597-8C9) | [3] |

| Acetone | Ketone | - | Soluble (implied) | |

| Chloroform | Halogenated Alkane | - | Likely Soluble | |

| Dichloromethane (DCM) | Halogenated Alkane | - | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | - | Likely Soluble | |

| N,N-Dimethylformamide (DMF) | Amide | - | Likely Soluble |

Note: "Soluble (implied)" indicates that while no specific solubility data is available, the solvent has been used to prepare solutions of this compound for photophysical studies, suggesting at least moderate solubility. "Likely Soluble" is an estimation based on the general solubility of similar organic dyes.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standardized workflow for determining the solubility of a compound like this compound in a laboratory setting.

Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

Detailed Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.2 µm PTFE) or centrifuge

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Constant temperature bath or incubator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25°C) and agitate using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to rest in the constant temperature bath for a few hours to let the undissolved solid settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Filtration: Draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent.

-

Centrifugation: Centrifuge the vial at a moderate speed to pellet the undissolved solid. Carefully pipette the clear supernatant.

-

-

-

Concentration Measurement (UV-Vis Spectroscopy):

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of dilutions to create a standard curve.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Measurement of the Saturated Solution:

-

Accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation from the standard curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

This comprehensive guide provides researchers with the necessary information to effectively utilize this compound in their work by understanding and, where necessary, determining its solubility in various laboratory solvents.

References

CAS number and chemical information for Pyrromethene 597

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to the pyrromethene-BF₂ complex family, also known as BODIPY dyes.[1] Its exceptional photophysical properties, including a strong absorption in the green-yellow region of the spectrum and intense orange-red fluorescence, have established it as a valuable tool in a variety of scientific applications. This technical guide provides an in-depth overview of the chemical information, key performance characteristics, and experimental protocols related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex.[2] Its core structure consists of a dipyrromethene ligand complexed with a boron difluoride moiety. The bulky t-butyl groups at the 2 and 6 positions contribute to its enhanced photostability and solubility in a range of organic solvents.

| Property | Value | Reference |

| CAS Number | 137829-79-9 | [2] |

| Molecular Formula | C₂₂H₃₃BF₂N₂ | [3] |

| Molecular Weight | 374.32 g/mol | [2] |

| Appearance | Red-orange solid | [4] |

| Melting Point | 255-257 °C | [2] |

Spectral and Photophysical Characteristics

This compound exhibits a high molar absorption coefficient and a significant fluorescence quantum yield, making it an excellent choice for applications requiring bright fluorescence.[] The absorption and emission maxima are solvent-dependent, a characteristic feature of many fluorescent dyes.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Ethanol | 525 | 557 | 6.8 x 10⁴ at 525 nm | 0.77 | [2] |

| Methanol | 523 | - | - | - | [2] |

| p-Dioxane | 526 | - | - | - | [2] |

| N-Methyl-2-Pyrrolidinone (NMP) | 525 | - | - | - | [2] |

| 2-Phenoxyethanol (EPH) | 529 | - | - | - | [2] |

| 1-Phenoxy-2-Propanol (PPH) | 528 | - | - | - | [2] |

Solubility

This compound demonstrates good solubility in a variety of organic solvents. This property is crucial for its application in different experimental settings, from solution-based assays to incorporation into solid-state matrices.

| Solvent (at 25 °C) | Solubility | Reference |

| Methanol | 380 mg/L | [2] |

| Ethanol | 1.5 g/L | [2] |

| N-Methyl-2-Pyrrolidinone (NMP) | 10.1 g/L | [2] |

| 2-Phenoxyethanol (EPH) | 7 g/L | [2] |

| 1-Phenoxy-2-Propanol (PPH) | 9.2 g/L | [2] |

| p-Dioxane | 9.8 g/L | [2] |

Experimental Protocols

Synthesis of this compound

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) of this compound can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, spectroscopic grade)

Procedure:

-

Prepare a series of dilute solutions of both this compound and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of this compound using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

Use as a Laser Dye in a Nd:YAG Pumped System

This compound is widely used as a gain medium in dye lasers, often pumped by the second harmonic (532 nm) of a Nd:YAG laser.

Experimental Setup:

-

Pump Laser: Q-switched Nd:YAG laser (532 nm output).

-

Dye Solution: this compound dissolved in a suitable solvent (e.g., ethanol) at an optimized concentration (typically 10⁻⁴ to 10⁻³ M).

-

Dye Cell: A flowing dye cell to circulate the dye solution and prevent thermal degradation.

-

Resonator Cavity: Comprising a high reflector and an output coupler, designed for the desired output wavelength range.

-